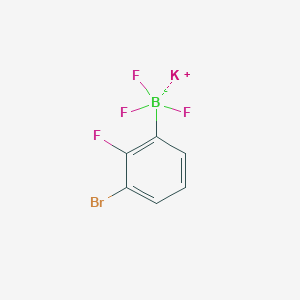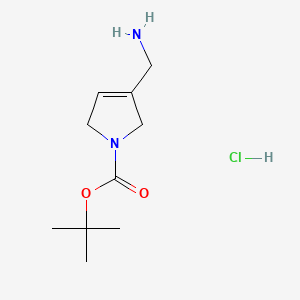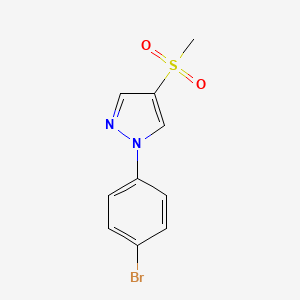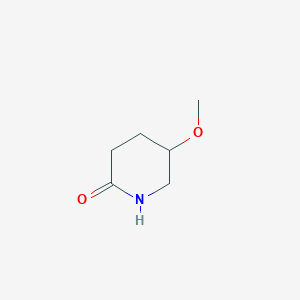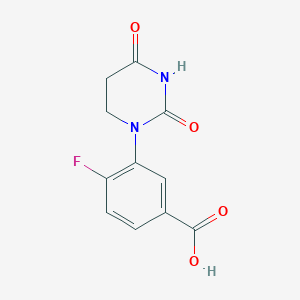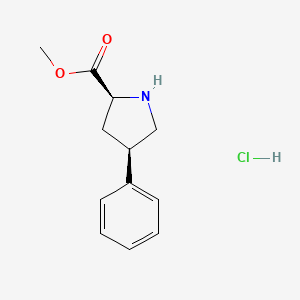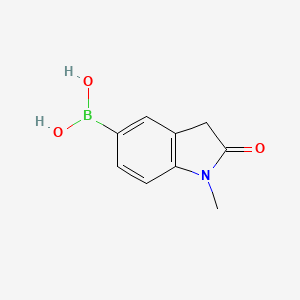![molecular formula C12H7BrN2S B13465224 6-[(3-Bromophenyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B13465224.png)
6-[(3-Bromophenyl)sulfanyl]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(3-Bromophenyl)sulfanyl]pyridine-3-carbonitrile is an aromatic organic compound with the molecular formula C12H7BrN2S and a molecular weight of 291.2 g/mol.
Preparation Methods
The synthesis of 6-[(3-Bromophenyl)sulfanyl]pyridine-3-carbonitrile typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of various complex organic molecules .
Chemical Reactions Analysis
6-[(3-Bromophenyl)sulfanyl]pyridine-3-carbonitrile can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., OH-, NH2-).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Medicine: It could be explored for its potential therapeutic properties.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(3-Bromophenyl)sulfanyl]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and context in which the compound is used. For example, in a chemical reaction, it may act as a reactant or catalyst, while in a biological system, it may interact with specific proteins or enzymes to exert its effects .
Comparison with Similar Compounds
6-[(3-Bromophenyl)sulfanyl]pyridine-3-carbonitrile can be compared with other similar compounds, such as:
- 6-[(3-Chlorophenyl)sulfanyl]pyridine-3-carbonitrile
- 6-[(3-Fluorophenyl)sulfanyl]pyridine-3-carbonitrile
- 6-[(3-Iodophenyl)sulfanyl]pyridine-3-carbonitrile
These compounds share a similar core structure but differ in the substituents attached to the phenyl ring. The presence of different halogens (eg
Properties
Molecular Formula |
C12H7BrN2S |
|---|---|
Molecular Weight |
291.17 g/mol |
IUPAC Name |
6-(3-bromophenyl)sulfanylpyridine-3-carbonitrile |
InChI |
InChI=1S/C12H7BrN2S/c13-10-2-1-3-11(6-10)16-12-5-4-9(7-14)8-15-12/h1-6,8H |
InChI Key |
HXFRDQADIRLBNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)SC2=NC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


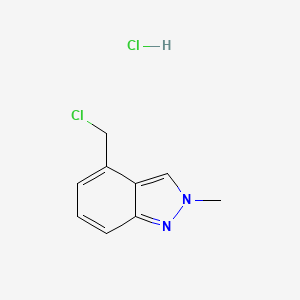
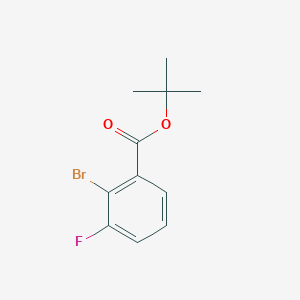

![2-[(2S,4S)-4-fluoropyrrolidin-2-yl]propan-2-ol hydrochloride](/img/structure/B13465154.png)
![Spiro[4.5]decane-8-carbaldehyde](/img/structure/B13465161.png)
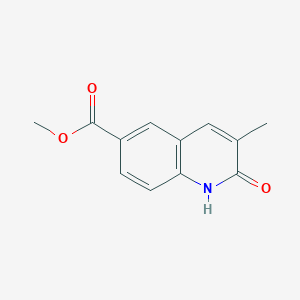
![2-chloro-1-{5-fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-one](/img/structure/B13465177.png)
